3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid
Description
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid (CAS: 1221791-59-8) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol. It features a pyridine ring substituted with a cyano group at position 3, methyl groups at positions 4 and 6, and a carboxylic acid group at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (cyano, carboxylic acid) and electron-donating (methyl) groups, which influence its reactivity and applications in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
3-cyano-4,6-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-6(2)11-8(9(12)13)7(5)4-10/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRWDLAYEMNOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid typically involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyridine derivative . The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF)
Catalyst/Base: Triethylamine or other organic bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic derivatives.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cyclization: Halogenating agents like iodine or bromine in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Derivatives with various substituents replacing the cyano or carboxylic acid groups.
Cyclization: Formation of fused heterocyclic compounds such as oxazolo-pyridinium salts.
Reduction: Conversion of the cyano group to an amine, yielding 3-amino-4,6-dimethyl-2-pyridinecarboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₉H₈N₂O₂
- Molecular Weight: 176.18 g/mol
- Melting Point: Approximately 144 °C (decomposing)
The compound is characterized by a pyridine ring substituted with a cyano group at the 3-position and two methyl groups at the 4 and 6 positions. This substitution pattern contributes to its reactivity and biological properties.
Medicinal Chemistry
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:
- Anti-cancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making them candidates for developing new anti-cancer drugs .
- Enzyme Inhibition: The compound has been studied for its ability to inhibit phosphodiesterase enzymes, which are relevant in treating conditions like heart failure .
Case Study:
A study investigated the anti-tumor properties of derivatives synthesized from this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound in drug development.
Agrochemicals
This compound serves as a precursor for synthesizing agrochemicals, including herbicides and pesticides. Its ability to form various derivatives allows for tuning biological activity against pests and weeds.
Application Examples:
- Development of herbicides that target specific plant metabolic pathways.
- Synthesis of insecticides with improved efficacy and reduced environmental impact.
Materials Science
In materials science, this compound is explored for its role in creating novel polymers and organic frameworks. Its functional groups enable it to participate in polymerization reactions.
Research Findings:
Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine Derivatives
(a) Insecticidal Activity
This compound derivatives, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit insecticidal activity against cowpea aphids (Aphis craccivora), outperforming commercial standards like acetamiprid . The styryl groups at positions 4 and 6 enhance lipophilicity and target binding, whereas the methyl groups in the target compound may reduce steric hindrance, favoring synthesis of more compact derivatives.
(b) Pharmacological Potential
In contrast, 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid (CAS: 58327-77-8) shows promise in antitumor research due to its fused thieno-pyridine system, which improves π-π stacking interactions with biological targets .
Physicochemical Properties
- Solubility: The carboxylic acid group enhances water solubility in polar solvents compared to non-acidic analogs like 3-cyano-4,6-dimethylpyridine-2(1H)-one (a related compound with a ketone group) .
- Stability : Methyl groups at positions 4 and 6 provide steric protection to the pyridine ring, increasing thermal stability relative to styryl-substituted derivatives .
Research Findings and Trends
- Synthetic Routes: this compound is synthesized via cyclization of activated nitriles or thione intermediates, as demonstrated in schemes involving sodium ethoxide-mediated cyclization .
- Safety Profile : Unlike chloro-substituted analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid), the target compound lacks halogen-related toxicity but requires handling precautions due to its irritant nature .
Biological Activity
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid (CDPCA) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with CDPCA.
Chemical Structure and Properties
CDPCA is characterized by a pyridine ring substituted with cyano, carboxylic acid, and two methyl groups, with the molecular formula . Its structure contributes to its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that CDPCA exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
CDPCA has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can reduce inflammation in various models of inflammatory diseases .
Antitumor Activity
The compound has demonstrated potential antitumor activity in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and the activation of apoptotic pathways. For instance, CDPCA affects the expression levels of proteins involved in apoptosis, such as Bcl-2 family proteins.
Enzyme Interactions
CDPCA interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of CDPCA to these enzymes can lead to altered metabolic rates for various substrates, influencing drug efficacy and toxicity.
Gene Expression Modulation
The compound has been shown to affect gene expression by interacting with transcription factors. It can modulate pathways such as MAPK/ERK, which are critical for cell growth and differentiation. This modulation may contribute to its observed biological effects in both normal and cancerous cells.
Case Studies
- Antimicrobial Activity : A study demonstrated that CDPCA inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Study : In an animal model of arthritis, administration of CDPCA resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .
- Antitumor Effects : In vitro studies showed that CDPCA reduced viability in several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Dosage and Toxicity
The biological effects of CDPCA are dose-dependent. Low doses may enhance metabolic activity or exert protective effects against oxidative stress, while high doses could lead to toxicity characterized by liver damage or disruption of normal cellular functions. Identifying optimal dosing strategies is crucial for therapeutic applications .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | Disruption of cell membranes |
| Anti-inflammatory | Reduction in inflammatory markers | Inhibition of COX and LOX |
| Antitumor | Induction of apoptosis in cancer cells | Modulation of apoptosis-related proteins |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A precursor such as 2,4-dimethylpyridine undergoes nucleophilic substitution to introduce the cyano group. Cyclization in ethanolic sodium ethoxide (NaOEt/EtOH) is critical for ring formation . Optimization includes:
- Catalysts : Palladium or copper catalysts improve reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Chromatography or crystallization ensures high purity (>95%) .
- Scale-up : Continuous flow reactors improve reproducibility for industrial-scale synthesis .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substituent positions (e.g., δ ~160 ppm for carboxylic protons) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N content within 0.3% of theoretical) .
- HPLC/LC-MS : Assesses purity and detects byproducts (e.g., using C18 columns with TFA mobile phase) .
Advanced Research Questions
Q. How do structural modifications at the pyridine ring influence the biological activity of derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Alkyl Chain Length : Increasing the alkyl group at position-2 enhances activity (e.g., C6H13 vs. C3H7) .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN) improve stability and target binding .
- Data Table :
| Substituent (Position-2) | IC50 (μM) | Target Cell Line |
|---|---|---|
| C3H7 | 12.5 | HepG2 |
| C6H13 | 3.2 | HepG2 |
| CH2C6H5 | 8.7 | MCF-7 |
| Data adapted from SAR studies on analogs . |
Q. What in vitro assays are suitable for evaluating antitumor potential, and how should conflicting activity data be resolved?
- Methodological Answer :
- Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 determination) .
- Target-Specific : Enzyme inhibition assays (e.g., kinase activity) .
- Resolving Conflicts :
- Reprodubility : Repeat assays with independent batches.
- Orthogonal Methods : Cross-validate using fluorescence-based assays or Western blotting .
- Analytical Verification : Confirm compound integrity via LC-MS to rule out degradation .
Q. How can mechanistic studies elucidate the compound’s role in inducing quinone reductase (QR) activity?
- Methodological Answer :
- Cell Models : Use Hepa 1c1c7 cells for QR induction assays .
- Dose-Response : Test 0.1–10 μM concentrations; calculate EC50 (e.g., 2.1 μg/mL in prior analogs) .
- Pathway Analysis : siRNA knockdown of Nrf2 to confirm antioxidant response element (ARE) involvement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Check : Verify compound purity and storage conditions (e.g., degradation in DMSO) .
- Assay Conditions : Standardize cell passage number, serum concentration, and incubation time .
- Statistical Rigor : Use ANOVA with post-hoc tests to assess significance of variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
